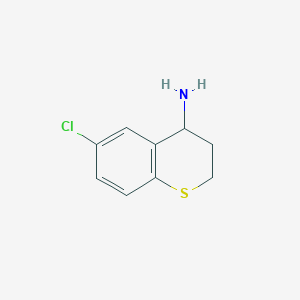

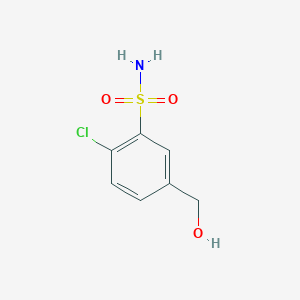

![molecular formula C7H11NS2 B3300438 2-[(Thiophen-3-ylmethyl)sulfanyl]ethan-1-amine CAS No. 901273-26-5](/img/structure/B3300438.png)

2-[(Thiophen-3-ylmethyl)sulfanyl]ethan-1-amine

Übersicht

Beschreibung

“2-[(Thiophen-3-ylmethyl)sulfanyl]ethan-1-amine” is a chemical compound with the CAS Number: 901273-26-5 . It has a molecular weight of 173.3 and its IUPAC name is 2-[(3-thienylmethyl)sulfanyl]ethylamine . The compound is typically stored at room temperature and is in liquid form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H11NS2/c8-2-4-10-6-7-1-3-9-5-7/h1,3,5H,2,4,6,8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 173.3 . More specific physical and chemical properties such as boiling point, density, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

The synthesis and functionalization of thiophene derivatives, including compounds structurally related to 2-[(Thiophen-3-ylmethyl)sulfanyl]ethan-1-amine, have been extensively studied. For instance, Androsov et al. (2010) demonstrated a convenient approach towards 2- and 3-aminobenzo[b]thiophenes, highlighting methodologies that could potentially apply to the synthesis of similar compounds (Androsov et al., 2010). Furthermore, the catalytic chemical amide synthesis at room temperature using derivatives of thiophene as catalysts represents a step forward in peptide synthesis, showcasing the versatility of thiophene compounds in facilitating bond formation under mild conditions (Tharwat Mohy El Dine et al., 2015).

Materials Science Applications

In the realm of materials science, the electrochemical properties of organodisulfide compounds, such as poly 1,2-bis(thiophen-3-ylmethyl)disulfane, have been investigated for their potential use as cathode materials in secondary lithium batteries. This research indicates that thiophene derivatives could contribute significantly to the development of high-capacity energy storage devices, with one study revealing an average specific capacity approximately 2 times higher than that of traditional LiCoO2 (Guoming Weng et al., 2009).

Pharmacological Applications

While excluding information on drug use, dosage, and side effects as per your request, it is worth noting that the structural framework of thiophene and its derivatives, including this compound, has been explored for potential biological activities. For example, Farzaliyev et al. (2020) synthesized new sulfur- and nitrogen-containing thiourea and acetophenone derivatives demonstrating physiological properties, indicating the potential for such compounds in drug development (Farzaliyev et al., 2020).

Safety and Hazards

The compound has been classified with the GHS05 and GHS07 pictograms, indicating that it may cause harm if swallowed or in contact with skin . It may also cause eye damage and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Wirkmechanismus

- Thiazoles, such as this compound, are known to interact with various cellular components due to their structural features. The thiazole ring contains three carbon atoms, one sulfur atom, and one nitrogen atom, forming a five-membered heterocyclic structure .

- The thiazole ring’s aromaticity arises from the delocalization of a lone pair of π-electrons on the sulfur atom. This aromaticity allows for electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position .

- Thiazoles have been found in various biologically active compounds, including antimicrobial drugs, antiretrovirals, antifungals, and antineoplastics . These diverse activities suggest involvement in multiple pathways.

- Its solubility characteristics include slight solubility in water, solubility in alcohol and ether, and sparing solubility in organic solvents and dyes .

- Thiazoles have demonstrated antitumor and cytotoxic activity in certain contexts . However, specific effects of 2-[(Thiophen-3-ylmethyl)sulfanyl]ethan-1-amine require investigation.

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Eigenschaften

IUPAC Name |

2-(thiophen-3-ylmethylsulfanyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS2/c8-2-4-10-6-7-1-3-9-5-7/h1,3,5H,2,4,6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDONXFJOTSSRRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CSCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301293364 | |

| Record name | 2-[(3-Thienylmethyl)thio]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301293364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

901273-26-5 | |

| Record name | 2-[(3-Thienylmethyl)thio]ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=901273-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(3-Thienylmethyl)thio]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301293364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(4-Methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}-N-(3-methoxypropyl)acetamide](/img/structure/B3300360.png)

![2-{[2-(4-Methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}-N-(3-methoxypropyl)acetamide](/img/structure/B3300368.png)

![2-{[5-(4-Methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]-1H-imidazol-4-YL]sulfanyl}-N-(3-methoxypropyl)acetamide](/img/structure/B3300371.png)

![2-{[5-(4-Methoxyphenyl)-2-phenyl-1H-imidazol-4-YL]sulfanyl}-N-phenylacetamide](/img/structure/B3300375.png)

![2-{[5-(3,4-dimethoxyphenyl)-2-(4-ethylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B3300398.png)

![2-{[2-(4-Ethoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}-N-(1,3-thiazol-2-YL)acetamide](/img/structure/B3300403.png)

![N-(2-Methoxyethyl)-2-{[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B3300412.png)

![1-(4-bromophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B3300414.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B3300418.png)